molecular formula C27H37N3O8S B1429731 Hydroxy Darunavir CAS No. 1809154-88-8

Hydroxy Darunavir

カタログ番号: B1429731
CAS番号: 1809154-88-8
分子量: 563.7 g/mol
InChIキー: XGXCRIIMIUNTCF-ARXROMJUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy Darunavir is a derivative of Darunavir, a well-known protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is designed to combat resistance to standard HIV therapy and is often used in combination with other antiretroviral agents . This compound retains the core structure of Darunavir but includes a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Darunavir typically involves the introduction of a hydroxyl group into the Darunavir molecule. One common method is the hydroxylation of Darunavir using specific oxidizing agents under controlled conditions. The process may involve the use of catalysts to ensure regioselectivity and yield optimization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of biocatalytic methods, which offer mild, highly selective, and environmentally benign synthetic strategies. These methods are advantageous for large-scale production due to their sustainability and efficiency .

化学反応の分析

Types of Reactions: Hydroxy Darunavir undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Darunavir.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce the parent compound, Darunavir .

科学的研究の応用

Antiretroviral Therapy

1. Long-Acting Formulations

Recent studies have focused on developing long-acting (LA) formulations of Darunavir to improve patient adherence and reduce the frequency of dosing. Two novel prodrug formulations, NM1DRV and NM2DRV, were synthesized to enhance drug permeation and retention within cells. These formulations demonstrated sustained antiretroviral activity for up to 30 days in vitro, compared to native DRV, indicating their potential for effective long-term HIV management .

2. Resistance to HIV-1 Protease Inhibitors

The emergence of multidrug-resistant (MDR) HIV strains poses a significant challenge in treatment. Research has shown that hydroxy derivatives of Darunavir can exhibit enhanced binding affinities to mutated forms of HIV-1 protease (PR). A study designed several analogs that improved interactions with HIV-1 PR, demonstrating IC50 values significantly lower than that of standard DRV. This suggests that these analogs could effectively inhibit resistant strains of the virus .

Oncological Applications

1. Anticancer Properties

Interestingly, hydroxy derivatives of Darunavir have been investigated for their anticancer properties. Studies indicate that certain precursors of Darunavir can induce apoptosis in hepatoma cell lines, suggesting a dual role as both an antiretroviral and an anticancer agent. The compounds RDD-19 and RDD-142 were found to have cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells .

2. Mechanisms of Action

The mechanisms by which hydroxy Darunavir exerts its anticancer effects include targeting the unfolded protein response (UPR) and proteasome systems in cancer cells. These pathways are crucial for cell survival under stress conditions typical in tumors. By modulating these pathways, hydroxy derivatives may enhance cancer cell death while sparing healthy cells .

Data Tables

Application Description References
Long-Acting FormulationsProdrug formulations NM1DRV and NM2DRV showed sustained antiretroviral activity for 30 days in vitro.
Resistance MechanismHydroxy derivatives demonstrated enhanced binding to mutated HIV-1 protease with lower IC50 values than standard DRV.
Anticancer ActivityCompounds RDD-19 and RDD-142 induced apoptosis in hepatoma cell lines with minimal toxicity to non-cancerous cells.
Mechanism of Anticancer ActionTargeting UPR and proteasome systems in cancer cells, enhancing cell death under stress conditions typical in tumors.

Case Studies

Case Study 1: Long-Acting Prodrug Efficacy
In a preclinical study involving mouse models, the pharmacokinetics of NM1DRV and NM2DRV were evaluated. Results indicated that these prodrugs maintained therapeutic drug levels in blood and tissues over extended periods, supporting their potential use as LA ART formulations .

Case Study 2: Anticancer Activity Evaluation
In vitro assays using hepatoma cell lines treated with hydroxy derivatives demonstrated significant reductions in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells while maintaining safety profiles .

作用機序

Hydroxy Darunavir exerts its effects by binding to the active site of HIV-1 protease, inhibiting the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This results in the formation of immature, noninfectious viral particles . The hydroxyl group may enhance its binding affinity and specificity to the protease enzyme, potentially improving its efficacy .

類似化合物との比較

    Darunavir: The parent compound, used widely in HIV treatment.

    Atazanavir: Another protease inhibitor with a different resistance profile.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

Uniqueness: Hydroxy Darunavir is unique due to the presence of the hydroxyl group, which may confer additional benefits such as improved pharmacokinetics and reduced resistance. Its ability to maintain efficacy against multidrug-resistant HIV strains makes it a valuable addition to the arsenal of antiretroviral therapies .

生物活性

Hydroxy Darunavir, a derivative of the potent HIV protease inhibitor Darunavir, has garnered attention for its biological activity, particularly in the context of HIV treatment and potential anticancer effects. This article delves into the compound's mechanisms, efficacy, and emerging research findings.

This compound functions primarily as an HIV-1 protease inhibitor . The HIV-1 protease is crucial for the maturation of viral particles, and inhibiting this enzyme prevents the processing of viral proteins necessary for producing infectious virions. This compound exhibits strong binding affinity to the active site of the protease, maintaining its inhibitory action even against resistant strains of HIV-1.

Antiviral Efficacy

In vitro studies have demonstrated that this compound retains significant antiviral activity against various HIV-1 strains, including those resistant to other protease inhibitors. The effective concentration (IC50) ranges from 3 to 6 nM , indicating its potency in inhibiting viral replication in infected cells .

Anticancer Properties

Recent research has suggested that this compound may possess anticancer properties . A study investigating two novel precursors of Darunavir found that they induced apoptosis in hepatoma cell lines through mechanisms involving endoplasmic reticulum (ER) stress and inhibition of the proteasome . This suggests that this compound could be explored further for its potential use in cancer therapy.

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties, which include:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Half-life : Exhibits a prolonged half-life, allowing for once-daily dosing regimens.

Case Study: Neuropsychiatric Effects

A notable case study highlighted neuropsychiatric adverse effects in an HIV-infected patient receiving Darunavir/ritonavir. The patient experienced significant side effects, including confusion and severe gastrointestinal issues, which were attributed to drug interactions with itraconazole . This underscores the importance of monitoring drug interactions when prescribing this compound alongside other medications.

Resistance Patterns

Research has indicated that while resistance mutations can occur with prolonged use of antiretroviral therapies, this compound maintains a high barrier to resistance. A study analyzing virological outcomes found no significant emergence of resistance-associated mutations (RAMs) during treatment with ritonavir-boosted Darunavir . This stability is crucial for long-term treatment efficacy.

Comparative Effectiveness

A comparative analysis from the Darunavir Outcomes Study indicated that patients on this compound-based regimens showed higher rates of virological suppression compared to those on alternative therapies . The study's findings support the continued use of this compound in treatment-experienced populations.

Research Findings Summary Table

Study FocusKey Findings
Antiviral ActivityIC50 = 3 - 6 nM; effective against resistant strains
Anticancer MechanismsInduces apoptosis via ER stress; potential anticancer applications
PharmacokineticsFavorable absorption and metabolism; prolonged half-life
Resistance PatternsHigh barrier to resistance; no significant RAMs detected
Clinical OutcomesHigher virological suppression rates compared to other therapies

特性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857750
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809154-88-8, 1130635-75-4
Record name R-426857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy darunavir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。